N-(4-ethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, also known as EMA401, is a novel small molecule drug that has been developed for the treatment of chronic pain. EMA401 is a highly selective inhibitor of the angiotensin II type 2 receptor (AT2R), which has been shown to play a key role in the modulation of pain signaling pathways.
Wissenschaftliche Forschungsanwendungen
NMR Study of Novel 1,3,4-Oxadiazole Derivative
A study by Li Ying-jun (2012) focused on the NMR characterization of a novel 1,3,4-oxadiazole derivative, similar in structure to the compound . This study highlighted the importance of NMR techniques in determining the structural properties of such compounds, which is crucial for understanding their potential applications in various fields, including pharmaceuticals and materials science (Li Ying-jun, 2012).
Pharmacological Evaluation as CRMP 1 Inhibitors
Panchal, I. I., Rajput, R., & Patel, A. D. (2020) explored the design and synthesis of 1,3,4-Oxadiazole derivatives for their potential as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, relevant in the context of small lung cancer. This research is significant in understanding how modifications to the 1,3,4-oxadiazole structure can impact its biological activity and potential therapeutic applications (Panchal, Rajput, & Patel, 2020).
Antimicrobial and Hemolytic Activity
Research by Gul, S. et al. (2017) focused on the antimicrobial and hemolytic activities of 2,5-disubstituted 1,3,4-oxadiazole compounds. This study is particularly relevant for understanding the potential of such compounds in medical applications, especially as antimicrobial agents (Gul et al., 2017).
Synthesis and Antibacterial Evaluation
Another study by Rao, A. R., & Reddy, V. (1994) delved into the synthesis and in vitro antihistaminic activity of various 1,3,4-oxadiazole compounds. Their research provides insights into the potential of these compounds as H1-antihistaminics, highlighting their therapeutic relevance (Rao & Reddy, 1994).
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-3-15-8-10-17(11-9-15)22-20(26)13-25-18-7-5-4-6-16(18)12-19(25)21-24-23-14(2)27-21/h4-12H,3,13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJOBZNKLHEWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.